N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-(piperazin-1-yl)acetamide dihydrochloride
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Overview
Description
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is of particular interest due to its unique structure, which combines an indole moiety with a piperazine ring, potentially offering a wide range of biological activities.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as 3-alkylindoles , which are known to interact with various receptors and enzymes in the body.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the indole ring using methyl iodide in the presence of a base.
Attachment of the Ethyl Chain: The ethyl chain is attached to the indole ring through a Friedel-Crafts alkylation reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then attached to the ethyl chain via a nucleophilic substitution reaction.
Formation of the Acetamide Group: The acetamide group is introduced through an acylation reaction using acetic anhydride.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-(piperazin-1-yl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-oxides of the indole and piperazine rings.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide: Lacks the piperazine ring, resulting in different biological activities.
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-(morpholin-1-yl)acetamide: Contains a morpholine ring instead of a piperazine ring, leading to variations in receptor binding and activity.
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-(piperidin-1-yl)acetamide: Contains a piperidine ring, which affects its pharmacological profile.
Uniqueness
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-(piperazin-1-yl)acetamide dihydrochloride is unique due to the combination of the indole and piperazine moieties, which confer distinct biological activities and receptor binding properties. This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2.2ClH/c1-23-14-2-3-16-15(10-14)13(11-20-16)4-5-19-17(22)12-21-8-6-18-7-9-21;;/h2-3,10-11,18,20H,4-9,12H2,1H3,(H,19,22);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXCNFHVNLCYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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